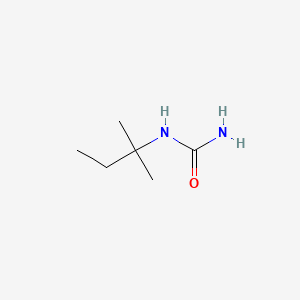

(1,1-DIMETHYLPROPYL)UREA

Description

Contextualization within the Broader Field of Substituted Ureas

Substituted ureas are a class of organic compounds derived from urea (B33335) (H₂N-CO-NH₂) where one or more of the hydrogen atoms on the nitrogen atoms are replaced by other organic groups. ontosight.aibenthamdirect.com These compounds are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aibenthamdirect.comresearchgate.net The central urea moiety is capable of forming multiple stable hydrogen bonds, a key feature that underpins their biological activity and diverse applications. nih.gov

The versatility of substituted ureas stems from the ability to modify their chemical and physical properties by changing the substituent groups attached to the urea backbone. ontosight.aiontosight.ai This allows for the fine-tuning of characteristics such as solubility, stability, and reactivity to suit specific purposes. ontosight.aiontosight.ai As a result, substituted ureas are key components in the development of various bioactive molecules, including herbicides, antimicrobials, and anticancer agents. benthamdirect.comresearchgate.net

There are numerous methods for the synthesis of substituted ureas, with the most common approaches involving the reaction of amines with isocyanates or phosgene (B1210022) and its equivalents. researchgate.netnih.gov Other synthetic routes include the carbonylation of amines and rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements. researchgate.netorganic-chemistry.org The development of efficient and environmentally friendly synthetic methods, such as those performed in water or under solvent-free conditions, continues to be an active area of research. rsc.org

Significance of the (1,1-DIMETHYLPROPYL) Moiety in Urea Derivatives

The (1,1-dimethylpropyl) group, also known as the tert-amyl group, is a bulky, branched alkyl substituent. Its incorporation into a urea derivative significantly influences the compound's physical and chemical properties. The steric hindrance provided by this group can affect the molecule's conformation and its ability to interact with biological targets. ontosight.ai

In the context of herbicidal activity, the nature of the alkyl substituent on the urea nitrogen is crucial. The presence of a bulky group like (1,1-dimethylpropyl) can impact the compound's selectivity and mode of action. cotton.org For instance, the size and shape of the substituent can determine how well the molecule fits into the active site of a target enzyme, thereby influencing its efficacy as a herbicide.

Historical Development and Evolution of Research on This Class of Compounds

The exploration of substituted ureas as herbicides began shortly after World War II. researchgate.net A pivotal moment in this field was the discovery of the potent herbicidal activity of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron). cambridge.org This discovery spurred extensive research into other asymmetrically substituted ureas, leading to the development of a wide range of commercial herbicides. cambridge.org

Early research established that for maximum herbicidal activity, at least one unsubstituted hydrogen on a urea nitrogen atom was necessary. cotton.org The position of substituents on any aryl rings attached to the urea was also found to be critical, with para-substitution generally yielding the highest activity. cambridge.org

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4-6(2,3)8-5(7)9/h4H2,1-3H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUWGANMOQIFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060799 | |

| Record name | Urea, (1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-15-0 | |

| Record name | N-(1,1-Dimethylpropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylpropyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Amylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, (1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,1-DIMETHYLPROPYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IBY9CSV27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Dimethylpropyl Urea and Its Precursors

Traditional Synthetic Approaches to Urea (B33335) Derivatives

Traditional methods for the synthesis of urea derivatives have been the bedrock of organic chemistry for many years. These approaches, while effective, often rely on reagents and conditions that are now being reconsidered due to safety and environmental concerns.

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into a molecule. In the context of urea synthesis, this typically involves the reaction of amines with a source of carbon monoxide. Palladium-catalyzed oxidative carbonylation of amines is a notable method for forming symmetrical and unsymmetrical ureas. These reactions often utilize carbon monoxide gas in the presence of an oxidant and a palladium catalyst. While effective, the use of highly toxic and flammable carbon monoxide gas necessitates specialized equipment and handling procedures.

A specific example of a traditional synthesis that can be applied to produce (1,1-DIMETHYLPROPYL)UREA involves the reaction of a tertiary alcohol with urea in the presence of a strong acid. A patented method describes the synthesis of mono-tertiary-alkyl ureas by reacting a tertiary alkyl alcohol, such as tert-amyl alcohol, with urea using sulfuric acid as a condensing agent. The reaction is typically carried out at a controlled temperature, for instance, between 15°C and 25°C. In this process, one mole of urea is reacted with two moles of concentrated sulfuric acid, followed by the gradual addition of one mole of the tertiary alcohol. The mixture is then allowed to stand for several hours to facilitate the formation of the desired mono-substituted urea.

| Reactant 1 | Reactant 2 | Condensing Agent | Temperature | Product |

| tert-Amyl alcohol | Urea | Sulfuric Acid | 15-25 °C | This compound |

Reactions with Isocyanates and Amines

A widely used and versatile method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine. This reaction is generally rapid and high-yielding. The isocyanate, containing an electrophilic carbonyl carbon, readily reacts with the nucleophilic amine to form the urea linkage.

For the synthesis of this compound, this would involve the reaction of tert-amylamine (B128125) (1,1-dimethylpropylamine) with an isocyanate, or alternatively, the reaction of tert-amyl isocyanate with ammonia (B1221849) or an amine. The generation of the isocyanate precursor is a critical step. Traditionally, isocyanates are produced by the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. However, the extreme toxicity of phosgene has driven the development of safer alternatives.

Modern and Sustainable Synthesis Strategies

In response to the growing need for environmentally benign chemical processes, modern synthetic methodologies focus on sustainability, efficiency, and safety. These strategies aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

Multi-Component Reaction Pathways for Substituted Ureas

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is highly atom-economical and efficient. nih.gov Several MCRs are known for the synthesis of substituted ureas and related heterocyclic compounds like dihydropyrimidinones, such as the Biginelli reaction. rsc.org The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). tcichemicals.com While a direct MCR for this compound is not prominently reported, the principles of MCRs can be applied to design novel, efficient syntheses for sterically hindered ureas. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also significant in generating diverse molecular scaffolds, though their direct application to simple urea synthesis is less common. nih.gov

Organo-Catalyzed and Metal-Catalyzed Syntheses of Urea Scaffolds

Modern catalysis offers milder and more selective routes to urea derivatives. Both organocatalysts and metal-based catalysts have been extensively developed for this purpose.

Organocatalysis in urea synthesis often involves the use of small organic molecules to activate the reactants. For instance, (thio)urea derivatives themselves can act as hydrogen-bond donors to catalyze various reactions. wikipedia.org While not directly a synthesis of the urea backbone, these catalysts highlight the importance of the urea motif in modern organic synthesis. wikipedia.org

Metal-catalyzed syntheses provide a broad spectrum of methodologies. Palladium-catalyzed reactions are common, including the carbonylation of amines as mentioned earlier. Ruthenium catalysts have also been employed. For example, ruthenium complexes can catalyze the dehydrogenative coupling of formamides and amines to produce ureas. Furthermore, gold-catalyzed direct synthesis of tertiary and secondary amines from alcohols and urea has been reported, showcasing an alternative to traditional amination methods.

| Catalyst Type | Reactant 1 | Reactant 2 | Product Type |

| Palladium | Amine | Carbon Monoxide | Symmetrical/Unsymmetrical Urea |

| Ruthenium | Formamide | Amine | Substituted Urea |

| Gold | Alcohol | Urea | Tertiary/Secondary Amine |

Green Chemistry Principles in Urea Synthesis

Green chemistry principles are increasingly integrated into the synthesis of ureas to minimize environmental impact. researchgate.net Key aspects include the use of safer reagents and solvents, and the development of catalytic, atom-economical reactions.

A significant focus has been on replacing toxic phosgene and isocyanates. rsc.org Safer alternatives to phosgene include diphosgene, triphosgene, and carbonyldiimidazole (CDI). rsc.org Another green approach is the use of carbon dioxide (CO2) as a C1 source for carbonylation. While CO2 is less reactive than CO, its abundance, low cost, and non-toxic nature make it an attractive feedstock for urea synthesis, often in conjunction with suitable catalysts.

Solvent selection is another crucial element of green chemistry. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids is a key area of research. rsc.org For example, a mild and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents. rsc.org This method has been shown to be scalable and applicable to the synthesis of commercially important molecules. rsc.org

Formation of the (1,1-DIMETHYLPROPYL) Urea Framework

The direct formation of the this compound structure can be achieved through the reaction of a tertiary alcohol with urea in the presence of a strong acid. A patented method describes the synthesis of mono tertiary alkyl ureas, including mono tertiary amyl urea, which is synonymous with this compound google.com.

In a typical procedure, one mole of urea is combined with two moles of concentrated sulfuric acid, with the temperature maintained between 15°C and 25°C. Subsequently, one mole of tertiary amyl alcohol (tert-amyl alcohol) is gradually introduced to the mixture, again ensuring the temperature remains within the specified range. The reaction mixture is then allowed to stand for approximately ten to sixteen hours at room temperature. During this period, the this compound is formed and dissolves in the reaction medium google.com.

The isolation of the product involves diluting the reaction mass with a significant volume of water, which causes the precipitation of the crystalline product. This initial crop of crystals can account for 50-60% of the theoretical yield based on the amount of urea used. Neutralization of the filtrate, for instance with sodium hydroxide (B78521), can lead to the recovery of additional product google.com.

The incorporation of sterically hindered groups, such as the 1,1-dimethylpropyl (tert-amyl) moiety, into a urea framework presents unique synthetic challenges. The direct reaction of a tertiary alcohol with urea under acidic conditions, as described above, is one effective strategy google.com. This method circumvents the often-problematic synthesis and handling of the corresponding tertiary alkyl isocyanate, which can be unstable.

More general and widely applicable methods for the synthesis of unsymmetrical ureas often involve the reaction of an isocyanate with an amine. However, for tertiary alkyl groups, the direct synthesis of the isocyanate can be difficult. Alternative strategies to form the urea bond include:

Phosgene and Phosgene Equivalents: The reaction of amines with phosgene or its safer equivalents is a traditional and versatile method for urea synthesis nih.gov. This approach can be adapted for unsymmetrical ureas by reacting an amine with phosgene to form an intermediate carbamoyl (B1232498) chloride, which is then reacted with a second amine. To incorporate a tertiary alkyl group, one would ideally start with the corresponding tertiary alkyl amine.

Carbonylative Coupling Reactions: Modern synthetic methods are continuously being developed to avoid hazardous reagents like phosgene. Catalytic carbonylation reactions, where carbon monoxide is used as the C1 source, offer a more atom-economical and often milder alternative. For instance, the palladium-catalyzed carbonylation of amines can produce ureas.

Rearrangement Reactions: Certain molecular rearrangements, such as the Curtius, Hofmann, and Lossen rearrangements, generate isocyanate intermediates from carboxylic acid derivatives, amides, or hydroxamic acids, respectively. These isocyanates can then be trapped by an amine to form the desired urea.

The choice of synthetic strategy is often dictated by the steric hindrance of the alkyl group, the availability of starting materials, and the desired scale of the reaction. For a bulky group like 1,1-dimethylpropyl, direct methods that avoid the isolation of potentially unstable intermediates are often preferred.

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are crucial in the broader context of urea chemistry, as many biologically active ureas possess stereogenic centers. The development of methods for the enantioselective synthesis of chiral ureas is an active area of research, particularly due to their application as organocatalysts and therapeutic agents nih.govrsc.orgresearchgate.netnih.gov.

Key considerations for the stereoselective synthesis of chiral urea derivatives include:

Chiral Starting Materials: The most straightforward approach to a chiral urea is to start with a chiral amine or a chiral isocyanate. This is often referred to as a "chiral pool" approach, where the stereochemistry of the final product is dictated by the stereochemistry of the starting material ethz.ch.

Chiral Auxiliaries: An achiral amine or isocyanate can be reacted with a chiral auxiliary to induce stereoselectivity in a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product ethz.ch.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. Chiral catalysts can be employed in various reactions that form the urea backbone or in reactions on a pre-formed urea scaffold. For instance, a chiral catalyst could be used in the asymmetric addition of an amine to an isocyanate or a related carbonyl compound.

Kinetic Resolution: A racemic mixture of a chiral urea or a precursor can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

The design of a stereoselective synthesis for a chiral urea derivative requires careful consideration of the location of the stereocenter relative to the urea functionality and the compatibility of the chosen synthetic route with the functional groups present in the molecule.

Advanced Structural Characterization and Spectroscopic Analysis of 1,1 Dimethylpropyl Urea

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. By examining the interaction of electromagnetic radiation with (1,1-DIMETHYLPROPYL)UREA, it is possible to deduce its structural formula and identify its key functional components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While specific experimental spectral data for this compound is not widely available in public databases, the expected chemical shifts and multiplicities can be predicted based on the molecular structure and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the terminal methyl group of the ethyl moiety (CH₃-CH₂) would likely appear as a triplet at approximately 0.8-1.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the quaternary carbon would be expected to resonate as a quartet around 1.5-1.8 ppm. The two methyl groups attached to the quaternary carbon are chemically equivalent and would give rise to a sharp singlet in the region of 1.1-1.3 ppm. The protons of the primary amide group (-NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally falls within the range of 4.5-5.5 ppm. The proton on the substituted nitrogen (-NH-) would also present as a singlet, likely in a similar or slightly downfield region compared to the -NH₂ protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are anticipated. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 158-162 ppm. The quaternary carbon atom of the 1,1-dimethylpropyl group would likely appear around 50-60 ppm. The carbon atoms of the two methyl groups attached to the quaternary carbon would be observed in the upfield region, approximately at 25-30 ppm. The methylene carbon of the ethyl group is expected to be in the 30-35 ppm range, while the terminal methyl carbon of the ethyl group would be found at approximately 8-12 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| C=O | - | 158-162 | - |

| -NH- | 4.5-6.0 | - | Singlet (broad) |

| -NH₂ | 4.5-5.5 | - | Singlet (broad) |

| C(CH₃)₂(CH₂CH₃) | - | 50-60 | - |

| C(CH₃)₂ | 1.1-1.3 | 25-30 | Singlet |

| -CH₂- | 1.5-1.8 | 30-35 | Quartet |

| -CH₂CH₃ | 0.8-1.0 | 8-12 | Triplet |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the urea (B33335) moiety and the alkyl groups. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as strong, broad bands in the region of 3200-3500 cm⁻¹. The C=O (carbonyl) stretching vibration, a very strong and characteristic absorption for ureas, would be observed around 1630-1680 cm⁻¹. The N-H bending vibrations typically appear in the 1550-1650 cm⁻¹ region and may overlap with the C=O stretch. The C-N stretching vibrations are expected in the 1400-1480 cm⁻¹ range. The C-H stretching vibrations of the alkyl groups would be present as sharp peaks between 2850 and 3000 cm⁻¹, while C-H bending vibrations would appear in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric C=O stretching vibration would be expected to be a strong and sharp band in the Raman spectrum. The symmetric C-N stretching vibrations would also be Raman active. The C-H stretching and bending vibrations of the alkyl groups will also be observable. A notable peak in the Raman spectrum of ureas is often the symmetric stretching of the CN₂ group, which is typically intense. diva-portal.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3500 | 3200-3500 | Strong, Broad (IR) |

| C=O | Stretching | 1630-1680 | 1630-1680 | Very Strong (IR), Strong (Raman) |

| N-H | Bending | 1550-1650 | 1550-1650 | Medium-Strong (IR) |

| C-N | Stretching | 1400-1480 | 1400-1480 | Medium-Strong |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 | Medium-Strong |

| C-H (Alkyl) | Bending | 1350-1470 | 1350-1470 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molar mass: 130.19 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 130. Upon ionization, the molecule can undergo fragmentation. Common fragmentation pathways for alkylureas involve cleavage of the C-N bond and the alkyl chain. A significant fragment could arise from the loss of the urea group or parts of it. The fragmentation of the 1,1-dimethylpropyl group could lead to the formation of a stable tertiary carbocation. The purity of a sample can be assessed by the absence of unexpected peaks in the mass spectrum.

Crystallographic Studies and Solid-State Analysis

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. While polymorphism is a well-documented phenomenon for many organic compounds, specific studies on the polymorphic behavior of this compound are not widely reported. However, the study of polymorphism in urea and its derivatives is an active area of research, as different crystalline forms can have significant implications in materials science and pharmaceuticals. researchgate.netnih.gov

Co-crystallization is a technique where two or more different molecules are incorporated into a single crystal lattice in a stoichiometric ratio. nih.gov Urea is an excellent co-former due to its strong hydrogen bonding capabilities. universityofgalway.ie It can form co-crystals with a variety of guest molecules, including active pharmaceutical ingredients, to modify their physical properties. nih.gov The potential for this compound to form co-crystals exists, where it could interact with guest molecules through hydrogen bonding, potentially altering properties such as solubility and stability.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of the atoms within the this compound molecule, also known as tert-pentylurea, and the non-covalent forces that govern its interactions with neighboring molecules are critical to understanding its physical and chemical properties. The presence of the bulky 1,1-dimethylpropyl (tert-pentyl) group introduces significant steric hindrance, which plays a defining role in the molecule's preferred conformations and its ability to form extended intermolecular networks.

Hydrogen Bonding Networks in Urea Derivatives

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a potent participant in hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. This capability allows urea and its derivatives to form robust and predictable hydrogen-bonding patterns in the solid state.

In the crystal structures of many simple urea derivatives, molecules self-assemble into well-defined networks. A common and highly stable motif is the "urea tape" or α-network, which consists of chains of molecules linked by bifurcated N-H···O hydrogen bonds. In this arrangement, both hydrogen atoms of an -NH2 group on one molecule bond to the carbonyl oxygen of a neighboring molecule, forming a characteristic R2,1(6) ring motif. These tapes are then often cross-linked by further hydrogen bonds, creating a three-dimensional architecture.

Table 1: Typical Hydrogen Bond Interactions in Urea Derivatives

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| N-H | O=C | Intermolecular | 2.8 - 3.1 | Primary interaction forming chains and tapes |

| N-H | O=C | Intramolecular | Varies | Less common; can stabilize specific conformations |

Conformational Preferences and Rotational Barriers

The conformation of this compound is largely defined by the rotation around its single bonds. Of particular interest are the rotations about the C-N bonds, which have a degree of double bond character due to resonance with the carbonyl group. This partial double bond character results in a significant energy barrier to rotation.

For alkylureas, two primary conformations are considered regarding the orientation of the alkyl group relative to the carbonyl group: cis (also referred to as syn) and trans (or anti). In the cis conformation, the alkyl group and the carbonyl oxygen are on the same side of the C-N bond, while in the trans conformation, they are on opposite sides. For sterically hindered ureas like tert-butylurea (B72671), the cis isomer is found to be more stable, adopting an anti geometry where the bulky group is oriented away from the rest of the urea moiety to minimize steric strain. nih.gov Given that the 1,1-dimethylpropyl group is even larger than the tert-butyl group, a similar preference for the cis isomer in an anti geometry is expected for this compound.

The energy required to rotate the alkyl group around the N-C(sp³) bond is known as the rotational barrier. This barrier is influenced by the size and shape of the alkyl substituent. For the closely related tert-butylurea, the calculated maximum barrier to rotation for the tert-butyl group is 4.6 kcal/mol (at the MP2 level of theory). nih.gov It is reasonable to infer that the rotational barrier for the larger 1,1-dimethylpropyl group in this compound would be of a similar magnitude, or slightly higher, due to increased steric interactions during rotation.

Table 2: Calculated Rotational Barriers for N-Alkylureas (MP2/aug-cc-pVDZ)

| Compound | Alkyl Group | Rotational Barrier (kcal/mol) |

|---|---|---|

| Methylurea | Methyl | 0.9 |

| Ethylurea | Ethyl | 6.2 |

| Isopropylurea | Isopropyl | 6.0 |

| tert-Butylurea | tert-Butyl | 4.6 |

| This compound | 1,1-Dimethylpropyl | No specific data available; inferred to be ≥ 4.6 |

Data for methyl-, ethyl-, isopropyl-, and tert-butylurea are from a computational study by Bryantsev and Hay (2005) nih.gov. The value for this compound is an educated inference based on these data.

Theoretical Chemistry and Computational Studies of 1,1 Dimethylpropyl Urea Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous properties can be derived. For substituted ureas, these calculations are crucial for predicting geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of substituted ureas due to its favorable balance of accuracy and computational cost. hust.edu.vn DFT methods are used to calculate various electronic properties that govern the molecule's behavior.

Recent studies on various urea (B33335) derivatives demonstrate the utility of DFT in predicting key molecular descriptors. nih.govacademicjournals.org Calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academicjournals.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to undergo chemical reactions.

Furthermore, DFT calculations provide insights into the distribution of electron density, allowing for the prediction of molecular polarity and the identification of sites susceptible to nucleophilic or electrophilic attack. academicjournals.org For instance, in phenyl-urea derivatives studied for corrosion inhibition, DFT was used to analyze Fukui function and local softness indices to identify these reactive sites. academicjournals.org Such analyses are directly applicable to understanding the reactivity of the carbonyl group and nitrogen atoms in (1,1-DIMETHYLPROPYL)UREA.

Table 1: Representative Quantum Chemical Parameters Calculated for Substituted Ureas using DFT

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. | Assessing molecular stability. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Understanding intermolecular interactions and solubility. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Identifying electrophilic and nucleophilic centers. |

This table is a generalized representation based on typical DFT studies of urea derivatives. academicjournals.orgmdpi.com

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy. While computationally more demanding than DFT, they are invaluable for benchmarking and for systems where high accuracy is paramount.

Studies on crystalline urea using periodic Hartree-Fock methods have provided detailed information on its electronic structure, interaction energies within the crystal lattice, and the influence of the crystal field on molecular properties. aip.org These high-level calculations have shown that the crystal environment enhances the ionicity of the bonds within the urea molecule. aip.org For substituted ureas, ab initio calculations can be employed to obtain precise conformational energies, rotational barriers, and geometric parameters. nih.gov Combining experimental techniques like FT-IR with ab initio calculations has been effective in confirming intramolecular hydrogen bonding in certain substituted phenylureas. nih.gov Such methods could be used to accurately model the conformational preferences of the flexible 1,1-dimethylpropyl group in this compound.

Molecular Dynamics and Simulation of Urea Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is essential for understanding how substituted ureas interact with their environment, particularly in solution.

The accuracy of MD simulations is critically dependent on the quality of the force field—a set of parameters that defines the potential energy of the system. nih.gov For urea and its derivatives, significant effort has been dedicated to developing and validating force fields that can accurately reproduce experimental properties.

Two of the most widely used general force fields are the General AMBER Force Field (GAFF) and the Optimized Potential for Liquid Simulations (OPLS). nih.govacs.org Studies have systematically tested various versions of these force fields against experimental data for urea's crystal and aqueous solution properties. nih.govacs.org These validation studies are crucial for selecting the most appropriate force field for simulating a specific substituted urea like this compound. Refinements often involve optimizing bonded potential parameters or developing specific charge models to better replicate properties like density, diffusion coefficients, and crystal lattice energies. nih.govresearchgate.net

Table 2: Common Force Fields Used in Simulations of Urea Systems

| Force Field Family | Key Features | Common Applications |

| OPLS (Optimized Potential for Liquid Simulations) | Widely used for organic liquids and proteins. Several variants exist. | Simulating urea in aqueous solutions, studying protein denaturation. nih.govnih.gov |

| GAFF (General AMBER Force Field) | Designed for compatibility with the AMBER force fields for proteins and nucleic acids; broad applicability to organic molecules. | Used in studies of urea crystallization, effects of additives, and nucleation. nih.govacs.org |

| CHARMM | A versatile force field primarily developed for biomolecular simulations. | Used for simulating interactions of urea derivatives with biological macromolecules. researchgate.net |

| GROMOS | Developed for biomolecular systems, particularly for use with the GROMACS simulation package. | Applied in simulations of urea crystal growth and dissolution. acs.orgresearchgate.net |

MD simulations are particularly powerful for investigating the effects of solvents on molecular behavior. The interaction between urea and water is of great interest due to urea's role as a protein denaturant. nih.gov Simulations have shown that urea can displace water molecules from around nonpolar groups and form direct hydrogen bonds with protein backbones. nih.gov

For a substituted urea like this compound, the hydrophobic 1,1-dimethylpropyl group would significantly influence its interaction with water. MD simulations can model the hydration shell around the molecule, revealing how the alkyl group alters the local water structure. nih.govrsc.org Studies on aqueous urea solutions at various concentrations have analyzed hydrogen-bonding properties and lifetimes, showing that these are key to understanding the solution's thermodynamic properties. nih.gov Such simulations could predict the aggregation behavior of this compound in water and its partitioning between aqueous and nonpolar environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine activation energies. rsc.org

For urea systems, this approach has been extensively applied to understand the enzyme-catalyzed hydrolysis of urea by urease. nih.govnih.gov Using DFT on models of the urease active site, researchers have investigated the initial binding of urea to the nickel ions and modeled the subsequent nucleophilic attack. nih.govnih.govresearchgate.net These calculations have helped to evaluate proposed mechanisms, such as those involving a tetrahedral intermediate, by determining their energetic favorability. nih.govnih.gov

Similarly, computational modeling could be used to investigate the synthesis or degradation pathways of this compound. For example, the reaction of tert-amyl isocyanate with ammonia (B1221849) could be modeled to understand the energetics of the urea formation. By calculating the transition state energies, one could predict reaction rates and identify potential side reactions, aiding in the optimization of synthetic procedures. rsc.org

Transition State Analysis for Synthetic Pathways

The reaction between 1,1-dimethylpropylamine and an isocyanate proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted process passes through a single transition state.

Key Characteristics of the Transition State:

Geometry: The transition state is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-nitrogen double bond within the isocyanate. The geometry around the nitrogen of the amine and the carbon of the isocyanate changes from trigonal planar and linear, respectively, towards a more tetrahedral arrangement in the transition state. The bulky 1,1-dimethylpropyl group significantly influences the steric environment of the transition state.

Charge Distribution: In the transition state, there is a significant charge separation. The nitrogen atom of the amine develops a partial positive charge as its lone pair is involved in bond formation, while the oxygen atom of the carbonyl group in the isocyanate accumulates a partial negative charge due to the shift of pi-electron density.

Steric Hindrance: The tertiary alkyl group (1,1-dimethylpropyl) is sterically demanding. This steric bulk will raise the energy of the transition state compared to less hindered primary or secondary amines. The approach of the amine to the isocyanate will be sterically hindered, influencing the activation energy of the reaction. Computational models would predict specific bond angles and dihedral angles in the transition state that minimize steric repulsion between the bulky alkyl group and the substituents on the isocyanate.

Below is a hypothetical data table summarizing the expected geometric parameters of the key atoms involved in the transition state, based on density functional theory (DFT) calculations of similar reactions.

| Parameter | Reactants (Calculated) | Transition State (Hypothetical) | Product (Calculated) |

| N-C (amine-isocyanate) Distance (Å) | > 3.0 | ~2.0 - 2.2 | ~1.38 |

| C=N (isocyanate) Bond Length (Å) | ~1.17 | ~1.25 - 1.30 | N/A |

| C=O (isocyanate) Bond Length (Å) | ~1.16 | ~1.22 - 1.25 | ~1.25 |

| N-C-N Bond Angle (°) | N/A | ~100 - 110 | ~117 |

| C-N-C Bond Angle (°) | N/A | ~115 - 125 | ~126 |

Note: The values in this table are illustrative and based on general computational studies of urea formation. Specific values for this compound would require dedicated quantum chemical calculations.

Free Energy Profiles for Reaction Kinetics

A free energy profile for the reaction of 1,1-dimethylpropylamine with an isocyanate would illustrate the change in Gibbs free energy as the reaction progresses from reactants to products.

Features of the Free Energy Profile:

Reactants: The profile begins with the total free energy of the separated reactants, 1,1-dimethylpropylamine and the isocyanate.

Transition State: The profile then rises to a maximum, which represents the free energy of the transition state. The height of this energy barrier from the reactants is the Gibbs free energy of activation (ΔG‡). This value is directly related to the reaction rate; a higher barrier corresponds to a slower reaction. Due to the steric hindrance of the 1,1-dimethylpropyl group, the activation energy for this reaction is expected to be higher than for reactions involving less bulky amines.

A representative, albeit hypothetical, free energy profile is depicted below, with estimated energy values for key points along the reaction coordinate.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) (Hypothetical) |

| 0% | Reactants (Amine + Isocyanate) | 0 |

| ~50% | Transition State | 15 - 25 |

| 100% | Product (this compound) | -20 to -30 |

Note: These energy values are estimations for illustrative purposes. The actual values would depend on the specific isocyanate used and the computational method employed.

The kinetics of the reaction are governed by the magnitude of the activation energy. Computational studies can provide a quantitative measure of this barrier, allowing for the prediction of reaction rates under various conditions. Furthermore, these models can be used to explore the catalytic effects of solvents or other additives that might lower the activation energy by stabilizing the charge separation in the transition state.

Chemical Reactivity and Reaction Mechanisms of 1,1 Dimethylpropyl Urea

Hydrolytic Stability and Degradation Pathways

The stability of the urea (B33335) bond is a critical aspect of its chemistry. While generally robust, it can undergo degradation, particularly through hydrolysis. The structure of (1,1-dimethylpropyl)urea, featuring a bulky tert-amyl group, significantly influences its stability and the pathways through which it degrades.

Non-Enzymatic Hydrolysis Mechanisms

In aqueous solutions, ureas can degrade through several non-enzymatic pathways. The primary routes are hydrolysis, which involves the addition of water across the carbonyl group, and an elimination reaction that generates an isocyanate and an amine. wikipedia.orgresearchgate.netnih.gov For this compound, the degradation would proceed as follows:

Hydrolysis: The direct addition of water to the carbonyl carbon, followed by cleavage of a C-N bond, would ultimately yield 1,1-dimethylpropylamine, ammonia (B1221849), and carbon dioxide.

Elimination: This pathway involves the dissociation of the urea into tert-amyl isocyanate and ammonia. The resulting isocyanate is highly reactive and would be rapidly hydrolyzed by water to form 1,1-dimethylpropylamine and carbon dioxide. nih.gov

Influence of Substituent Effects on Reactivity

The reactivity of the urea functionality is highly sensitive to the nature of its substituents. The 1,1-dimethylpropyl group is a bulky, electron-donating alkyl substituent. Its influence is twofold:

Steric Hindrance: The large size of the tert-amyl group sterically hinders the approach of nucleophiles (like water or hydroxide (B78521) ions) to the electrophilic carbonyl carbon. This steric shield is expected to decrease the rate of direct hydrolysis compared to less hindered ureas. nih.gov Research on other "hindered urea bonds" (HUBs) has demonstrated that bulky substituents can destabilize the urea bond by disturbing the coplanarity required for resonance stabilization, making the C-N bond more susceptible to dissociation. nih.govillinois.edu

Electronic Effects: As an alkyl group, the 1,1-dimethylpropyl substituent is electron-donating. This effect increases the electron density on the adjacent nitrogen atom and, through resonance, on the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus slowing the rate of hydrolysis. researchgate.net

Studies comparing different substituted ureas have quantified these effects. For instance, the hydrolytic half-life of ureas increases with the steric bulk of the N-substituents. This principle suggests that this compound would exhibit significant hydrolytic stability under neutral conditions.

| Substituted Urea | Substituent Type | Expected Relative Hydrolysis Rate | Key Influencing Factor |

|---|---|---|---|

| Urea | -H | Baseline | Minimal steric hindrance |

| 1,3-Dimethylurea | Secondary Alkyl | Slower | Moderate steric hindrance and electronic effects oecd.org |

| 1,1,3,3-Tetramethylurea | Tertiary Alkyl (analogy) | Very Slow | High steric hindrance nih.govscilit.com |

| This compound | Tertiary Alkyl | Very Slow | High steric hindrance from tert-amyl group |

Substitution Reactions and Functional Group Transformations

The nitrogen atoms of this compound possess lone pairs of electrons, making them nucleophilic and capable of undergoing substitution reactions. The presence of two distinct nitrogen environments—one tertiary amide (-NH-) and one primary amide (-NH2)—dictates the regioselectivity of these transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto one of the nitrogen atoms. The terminal -NH2 group is significantly more accessible and generally more nucleophilic than the sterically hindered -NH- group adjacent to the tert-amyl substituent. Therefore, alkylation is expected to occur preferentially at the unsubstituted nitrogen. Common methods for N-alkylation of ureas include reactions with alkyl halides or the use of alcohols in the presence of transition metal catalysts, which operate via a "borrowing hydrogen" mechanism. uno.educhemrxiv.org The reaction typically requires a base to deprotonate the urea nitrogen, enhancing its nucleophilicity.

N-Acylation introduces an acyl group (R-C=O) and proceeds via a similar mechanism, with the -NH2 group acting as the nucleophile. Acylating agents such as acyl chlorides or anhydrides react readily with the primary amine functionality of this compound to form N-acylurea derivatives. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. The synthesis of N-acyl ureas can also be achieved through a two-step process involving the reaction of an isocyanate with a phenol, followed by nucleophilic displacement by an amine. nih.gov

Derivatization at the Urea Carbonyl Group

While the nitrogen atoms are the primary sites of nucleophilicity, the urea functional group as a whole can react with highly electrophilic reagents. The carbonyl oxygen can be protonated or coordinated to a Lewis acid, activating the carbonyl carbon towards nucleophilic attack. However, direct reactions at the carbonyl carbon of ureas are less common than N-substitutions.

Condensation reactions with other carbonyl compounds, such as aldehydes and ketones, can occur, often under acidic conditions, to form more complex structures. acs.orgresearchgate.netnih.gov For instance, the reaction of ureas with vicinal dicarbonyl compounds is a key step in the synthesis of certain heterocyclic systems. rsc.org The steric bulk of the 1,1-dimethylpropyl group would likely influence the feasibility and yield of such reactions by impeding access to the urea core.

Cyclization Reactions and Heterocycle Formation

Urea and its derivatives are valuable building blocks in synthetic organic chemistry for the construction of nitrogen-containing heterocyclic compounds. researchgate.nettandfonline.comtsijournals.com this compound, possessing the requisite N-C-N scaffold, can participate in cyclocondensation reactions with bifunctional electrophiles.

A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones. tandfonline.com In this context, this compound could react with a β-dicarbonyl compound and an aldehyde to yield N-1 substituted dihydropyrimidinones.

Similarly, reactions with 1,2-dicarbonyl compounds like butane-2,3-dione (diacetyl) or benzil (B1666583) can lead to the formation of 4,5-disubstituted-4-imidazolin-2-ones. rsc.org The reaction mechanism typically involves the initial formation of a di-imine or a related intermediate, followed by intramolecular cyclization. The unsubstituted -NH2 group and the adjacent -NH- group of this compound provide the necessary nucleophilic centers for the ring-forming steps. Molten urea itself has even been used as both a solvent and a reagent in cyclization cascades to form complex heterocyclic systems. rsc.org

| Reaction Type | Reactant(s) | Typical Product | Key Feature for this compound |

|---|---|---|---|

| N-Alkylation | Alkyl Halide + Base | N'-alkyl-(1,1-dimethylpropyl)urea | Reaction occurs at the less hindered -NH2 group. |

| N-Acylation | Acyl Chloride + Base | N'-acyl-(1,1-dimethylpropyl)urea | Reaction occurs at the more accessible -NH2 group. nih.gov |

| Biginelli Reaction | Aldehyde + β-Ketoester | N-1 substituted dihydropyrimidinone | The entire urea backbone is incorporated into the heterocycle. tandfonline.com |

| Imidazoline-2-one formation | 1,2-Dicarbonyl compound | N-1 substituted imidazolin-2-one | Condensation with compounds like diacetyl or acyloins. rsc.org |

Synthesis of Imidazolidinones and Related Cyclic Ureas

The synthesis of imidazolidinones, which are five-membered cyclic ureas, is a common transformation for urea derivatives. These reactions typically involve the intramolecular cyclization of a urea molecule that has a suitable electrophilic or unsaturated carbon center positioned to be attacked by one of the urea nitrogen atoms. The steric hindrance presented by substituents on the urea nitrogen can influence the feasibility and rate of these cyclization reactions. For instance, in some methods for imidazolidinone synthesis, high steric hindrance around the nitrogen atoms can lead to lower yields organic-chemistry.org.

One prevalent method for forming imidazolidinones is through the intramolecular hydroamination of unsaturated ureas, such as N-alkenyl ureas. This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. The process can be catalyzed by various metals, with gold(I) complexes being particularly effective for the hydroamination of N-allylic,N'-aryl ureas to yield imidazolidin-2-ones nih.govnih.govduke.edu. The reaction proceeds via a 5-exo cyclization, which is generally favored. While specific examples involving this compound are not documented, it is plausible that a derivative of this urea bearing an appropriate unsaturated chain could undergo such a cyclization. However, the bulky 1,1-dimethylpropyl group might necessitate more forcing reaction conditions compared to less hindered ureas.

Another strategy for imidazolidinone synthesis is the aza-Heck reaction, a palladium-catalyzed process that allows for the cyclization of N-phenoxy ureas onto pendant alkenes nih.gov. This method is noted for its broad functional group tolerance. However, it has been observed that tertiary substituents on the non-reacting nitrogen are not well-tolerated, likely due to unfavorable steric interactions nih.gov. This suggests that a suitably functionalized derivative of this compound might face challenges in undergoing this specific type of cyclization.

The following table provides examples of substrates and conditions used in the synthesis of imidazolidinones from different urea derivatives, illustrating the general principles that could be applicable to derivatives of this compound.

| Starting Urea Derivative | Catalyst/Reagent | Product | Yield (%) | Reference |

| N-allyl-N'-phenylurea | (IPr)AuCl / AgPF6 | 1-phenyl-4-methylimidazolidin-2-one | 97 | nih.gov |

| N-allyl-N'-(4-nitrophenyl)urea | (P1)AuCl / AgPF6 | 4-methyl-1-(4-nitrophenyl)imidazolidin-2-one | 97 | nih.gov |

| N-phenoxy-N'-allylurea | Pd(OAc)2 / P(o-tol)3 | 4-vinylimidazolidin-2-one | 84 | nih.gov |

This table presents data for analogous compounds to illustrate the reaction, as specific data for this compound was not found in the searched literature.

Intramolecular Hydroamidation Reactions

Intramolecular hydroamidation is a key reaction for the synthesis of various N-heterocycles, including cyclic ureas like imidazolidinones acs.org. This reaction involves the intramolecular addition of an amide N-H bond to an unsaturated carbon-carbon bond.

A notable example is the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones. The phosphazene base BEMP has been shown to be a highly effective catalyst for this transformation, achieving excellent chemo- and regioselectivity under ambient conditions with short reaction times acs.org. The reaction mechanism is proposed to involve the deprotonation of the urea nitrogen, followed by a nucleophilic attack on the alkyne. The steric environment around the urea nitrogen atoms can influence the rate of this reaction. While this reaction has a broad substrate scope, ureas with certain alkyl substituents on the nitrogen (like n-Bu) have been found to be unreactive under the optimized conditions, suggesting that electronic and steric factors of the substituents are crucial acs.org. Given the bulky nature of the 1,1-dimethylpropyl group, its effect on the reactivity of a corresponding propargylic urea derivative would need to be experimentally determined.

Gold(I) catalysts are also prominent in facilitating intramolecular hydroamidation reactions of N-alkenyl ureas, leading to the formation of imidazolidin-2-ones in excellent yields under mild conditions acs.org. The general mechanism involves the activation of the alkene by the gold(I) catalyst, followed by the nucleophilic attack of the urea nitrogen.

The table below showcases examples of intramolecular hydroamidation reactions for the synthesis of cyclic ureas from various starting materials.

| Substrate | Catalyst/Base | Product | Yield (%) | Reference |

| N-(1,1-diphenylprop-2-yn-1-yl)-N'-phenylurea | BEMP | 5-methylene-1,4,4-triphenylimidazolidin-2-one | 98 | acs.org |

| N-(1-ethynylcyclohexyl)-N'-phenylurea | BEMP | 1-phenyl-1,3-diazaspiro[4.5]decan-2-one | 99 | acs.org |

| N-allyl-N'-(4-methoxyphenyl)urea | (P1)AuCl / AgPF6 | 1-(4-methoxyphenyl)-4-methylimidazolidin-2-one | 98 | nih.gov |

This table presents data for analogous compounds to illustrate the reaction, as specific data for this compound was not found in the searched literature.

Oxidative and Reductive Transformations of Urea Derivatives

The urea functional group is generally stable to many oxidizing and reducing conditions. However, under specific reagents and conditions, urea derivatives can undergo oxidative and reductive transformations.

Reductive processes involving the urea carbonyl group are challenging due to its low electrophilicity. Strong reducing agents like lithium aluminum hydride might be capable of reducing the carbonyl group, but such reactions are not typically high-yielding for ureas.

More relevant are transformations of substituents attached to the urea core. For instance, if this compound were to be derivatized with a reducible or oxidizable functional group on a different part of the molecule, those transformations would likely proceed according to standard organic chemistry principles, with the urea moiety acting as a spectator group. The bulky 1,1-dimethylpropyl group could sterically hinder reactions at adjacent positions.

Recent advancements have explored the electrochemical synthesis of urea derivatives, which involves both reduction and C-N coupling steps. For example, the electrochemical reduction of CO2 in the presence of amines can lead to the formation of ureas rsc.org. Another approach involves the electrochemical coupling of CO2 and nitrogenous molecules initiated by oxygen reduction nih.gov. While these are methods for urea synthesis, they highlight the involvement of redox processes in the chemistry of ureas.

Due to the lack of specific research on the oxidative and reductive transformations of this compound, a data table for this section cannot be provided.

Advanced Applications and Research Directions for 1,1 Dimethylpropyl Urea and Its Analogs

Supramolecular Chemistry and Self-Assembly

The urea (B33335) functional group is a cornerstone in supramolecular chemistry due to its capacity to act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable and robust intermolecular interactions. taylorfrancis.comresearchgate.net This has led to the extensive use of urea derivatives in the construction of complex, self-assembled molecular architectures. nih.gov

The self-assembly of urea-containing molecules can lead to the formation of discrete, hollow structures known as supramolecular capsules. These capsules are formed through a network of intermolecular hydrogen bonds between urea groups, creating an inner cavity capable of encapsulating guest molecules. taylorfrancis.comresearchgate.net The bulky 1,1-dimethylpropyl group in (1,1-DIMETHYLPROPYL)UREA would influence the geometry and stability of such capsules, potentially leading to capsules with specific sizes and shapes tailored for particular guests. These nanoreactors can facilitate chemical reactions within their confined spaces. taylorfrancis.com

Furthermore, the directional nature of urea-urea hydrogen bonds can be exploited to construct one-dimensional supramolecular polymers. researchgate.netreading.ac.uk In these systems, molecules of this compound or its analogs could link together in a head-to-tail fashion, forming long, chain-like structures. The properties of these polymers, such as their solubility and mechanical strength, would be influenced by the nature of the alkyl group. Research has demonstrated the creation of microcapsules using the supramolecular self-assembly of bis-urea molecules at an emulsion interface, a technique that avoids the use of traditional polymers. acs.org

Table 1: Examples of Supramolecular Structures Formed from Urea Derivatives

| Supramolecular Structure | Key Driving Interaction | Potential Influence of this compound |

| Dimeric Capsules | Discrete urea-urea intermolecular hydrogen bonds researchgate.net | The bulky tert-amyl group can control cavity size and guest selectivity. |

| Supramolecular Polymers | Continuous urea-urea intermolecular hydrogen bonds researchgate.net | Steric hindrance from the alkyl group may affect polymer chain packing and properties. |

| Supramolecular Gels | Entangled network of continuous urea-urea hydrogen bonds researchgate.net | The non-polar alkyl group can enhance gelation in organic solvents. |

Host-Guest Chemistry with Urea Motifs

The urea motif is a well-established recognition site for various guest molecules, particularly anions, through hydrogen bonding. acs.orgtandfonline.com In host-guest chemistry, a larger host molecule, which could incorporate the this compound unit, can selectively bind to a smaller guest molecule. The design of artificial receptors for anions is a significant area of research, with applications in sensing and separation. acs.org The 1,1-dimethylpropyl group in a host molecule would contribute to creating a specific binding pocket, enhancing the selectivity for certain guests. Computational studies have shown that the structure of the host, such as the chiral tunnels formed by urea molecules in inclusion compounds, plays a crucial role in guest recognition. rsc.org

Catalysis and Organocatalysis

The hydrogen-bonding capabilities of the urea group have also been harnessed in the field of catalysis, where it can act as a non-covalent activating or directing group.

In metal-catalyzed reactions, urea derivatives can function as ligands, binding to the metal center and influencing its reactivity and selectivity. The nitrogen and oxygen atoms of the urea group can coordinate with metal ions. wikipedia.org While not a traditional ligand in the same vein as phosphines or N-heterocyclic carbenes, the urea moiety can act as a secondary coordinating group or a hydrogen-bond donor to activate a substrate. For instance, in palladium-catalyzed reactions, urea has been used to generate ammonia (B1221849) in situ for C-N bond formation reactions. researchgate.net The bulky 1,1-dimethylpropyl group would impart specific steric properties to a metal complex, which could be beneficial for controlling the stereochemistry of a reaction.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Urea derivatives are prominent organocatalysts that operate through hydrogen bonding. mdpi.com They can activate electrophiles by forming hydrogen bonds, making them more susceptible to nucleophilic attack. Chiral urea derivatives have been successfully employed in a wide range of enantioselective reactions. mdpi.com

Recent research has shown that a urea directing group can be used in the asymmetric dihalogenation of alkenes and alkynes, allowing for high stereo- and regiocontrol. researchgate.net In such a system, a this compound moiety attached to a substrate could pre-organize the molecule for a selective reaction. The effectiveness of urea-based catalysts can sometimes be enhanced by using additives, such as a Brønsted acid, which can disrupt the self-aggregation of the catalyst and increase its activity. mdpi.com

Table 2: Selected Organocatalytic Reactions Utilizing Urea Derivatives

| Reaction Type | Role of Urea Moiety | Potential Advantage of this compound Moiety |

| Friedel-Crafts Alkylation | Activation of electrophile through hydrogen bonding mdpi.com | The bulky group can create a specific chiral environment, enhancing enantioselectivity. |

| Dihalogenation of Alkenes | Directing group to control regio- and stereoselectivity researchgate.net | Steric bulk can influence the approach of the halogenating agent. |

| Michael Addition | Activation of the Michael acceptor | Can provide steric shielding to favor the formation of one stereoisomer. |

Materials Science and Polymer Chemistry

The incorporation of urea functionalities into polymers can impart unique properties, leading to advanced materials with applications in various fields. The strong hydrogen bonding of the urea group can significantly influence the mechanical and thermal properties of polymers.

Amino acid-based poly(ester urea)s (PEUs) are a class of tunable and degradable polymers with significant potential in biomedical applications. duke.edu The properties of these polymers can be finely tuned by varying the amino acid side chain, the diol length, and the stoichiometry of the monomers. Incorporating a bulky, hydrophobic group like 1,1-dimethylpropyl could be used to control the degradation rate and mechanical properties of the resulting polymer. These materials are being explored for applications such as tissue engineering and drug delivery. duke.edu

Poly(urea-imide)s (PUIs) are another class of polymers that benefit from the presence of the urea group. These materials can exhibit high thermal stability and are suitable for use in high-performance applications, such as in composites reinforced with glass or carbon fibers. researchgate.net The introduction of a this compound monomer into a PUI backbone could be used to modify the polymer's solubility and processing characteristics without significantly compromising its thermal stability. Furthermore, molten urea itself can serve as both a solvent and a reagent in the synthesis of complex organic molecules, highlighting its versatility in materials synthesis. rsc.org

Role in Polymerization Reactions (e.g., Urea-Formaldehyde Resins)

This compound, also known as tert-amylurea, presents an interesting modification to traditional urea-formaldehyde (UF) resin chemistry. UF resins are thermosetting polymers formed through the condensation polymerization of urea and formaldehyde (B43269). The properties of the final resin, such as strength, flexibility, and water resistance, are highly dependent on the structure of the monomers and the degree of cross-linking in the polymer network.

The incorporation of this compound into the UF resin matrix introduces significant steric hindrance due to its bulky tert-amyl group. This steric bulk can influence the polymerization process in several ways:

Controlled Reactivity: The large alkyl group can sterically hinder the approach of formaldehyde to the amino groups, potentially slowing down the initial methylolation and subsequent condensation reactions. This can offer better control over the polymerization process.

Reduced Cross-linking: The steric hindrance can limit the extent of cross-linking, leading to a more linear polymer structure. Standard UF resins are often characterized by a high degree of cross-linking, which can result in brittleness. By incorporating a mono-substituted urea with a bulky group, the resulting resin can exhibit increased flexibility and reduced brittleness.

Modified Polymer Properties: The presence of the hydrophobic 1,1-dimethylpropyl group within the polymer backbone can alter the final properties of the resin. It may decrease water absorption and improve the resin's solubility in organic solvents.

Research on hindered ureas in other polymer systems, such as polyureas, has shown that bulky substituents can destabilize the urea bond, making the resulting polymers potentially hydrolyzable or dynamic. rsc.org This dynamic nature, where bonds can reversibly break and reform, is a key feature in the development of self-healing and reprocessable materials. chemicalbook.com While specific studies on this compound in UF resins are limited, the principles of steric hindrance suggest its potential to create modified resins with tailored mechanical properties.

Below is a table comparing the structural features of urea and this compound and their potential impact on urea-formaldehyde resin properties.

| Feature | Urea | This compound | Predicted Impact on UF Resin |

| Structure | NH₂-CO-NH₂ | CH₃CH₂C(CH₃)₂-NH-CO-NH₂ | - |

| Substituents | None (four reactive N-H protons) | One bulky 1,1-dimethylpropyl group (three reactive N-H protons) | Reduced number of cross-linking sites. |

| Steric Hindrance | Low | High | Slower reaction rate, more linear polymer chains. |

| Resulting Polymer Network | Highly cross-linked, potentially brittle. | Less cross-linked, potentially more flexible. | Improved impact resistance and reduced brittleness. |

| Hydrophobicity | Low | Increased due to the alkyl group. | Lower water absorption of the cured resin. |

Integration into Functional Materials (e.g., Hydrogels)

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water. Their properties can be finely tuned by altering their chemical composition, making them suitable for a wide range of applications, including in the biomedical field and for environmental remediation. The urea functional group is a powerful hydrogen-bond donor and acceptor, and its incorporation into polymer networks can significantly enhance the mechanical strength of hydrogels.

The integration of this compound into a hydrogel structure would introduce a unique combination of properties:

Enhanced Mechanical Strength: The urea moiety can form multiple hydrogen bonds with the polymer backbone (e.g., with poly(vinyl alcohol) or poly(acrylamide) chains), acting as a physical cross-linker. This can lead to hydrogels with significantly improved tensile strength and elastic modulus. Studies have shown that urea, contrary to its common role as a denaturant, can function as a "hydrogen bond producer" to create mechanically robust hydrogels. chemicalbook.com

Stimuli-Responsive Behavior: The hydrophobic interactions introduced by the tert-amyl groups could potentially lead to temperature-responsive behavior, where the hydrogel's swelling capacity changes with temperature.

Encapsulation Capabilities: The hydrophobic microenvironments created by the alkyl groups could be utilized to encapsulate and subsequently release non-polar molecules, such as certain drugs or organic compounds.

The balance between the strong hydrogen-bonding capacity of the urea group and the hydrophobicity of the 1,1-dimethylpropyl substituent allows for the design of functional hydrogels with tailored swelling, mechanical, and encapsulation properties.

Green Solvents and Reaction Media

The search for environmentally benign solvents is a major focus of green chemistry. Many conventional polar aprotic solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are facing increasing regulatory scrutiny due to their toxicity. This has spurred research into safer alternatives, with urea derivatives being a promising class of compounds.

Evaluation as Polar Aprotic Solvents (drawing from DMPU analogy)

N,N'-Dimethylpropyleneurea (DMPU) is a well-established greener alternative to carcinogenic solvents like hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgnbinno.com DMPU is a cyclic urea that is a highly polar, aprotic solvent with a high boiling point and excellent dissolving power for a wide range of organic and inorganic compounds. nordmann.globalrsc.org

This compound shares the polar urea functional group with DMPU but has key structural differences that would affect its solvent properties:

Protic Nature: Unlike the N,N'-disubstituted DMPU, this compound is a mono-substituted urea and possesses N-H protons. This makes it a polar protic solvent, capable of hydrogen bonding. This is a significant distinction from DMPU, which is aprotic.

Steric Hindrance: The bulky tert-amyl group in this compound is analogous to the space-demanding nature of DMPU, which can influence coordination chemistry and reactivity in solution. chemicalbook.com

Physical Properties: While specific data is limited, the acyclic and less substituted nature of this compound would likely result in a different boiling point, viscosity, and dielectric constant compared to DMPU.

The table below provides a comparison of the known properties of DMPU with the predicted properties of this compound as a solvent.

| Property | N,N'-Dimethylpropyleneurea (DMPU) | This compound (Predicted) |

| Solvent Class | Polar Aprotic | Polar Protic |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor |

| Boiling Point | 246.5 °C | Expected to be lower than DMPU |

| Melting Point | -20 °C | 160 °C |

| Polarity | High (Dielectric Constant ≈ 36.1) | Expected to be polar |

| Key Feature | Good alternative to HMPA, high dissolving power. wikipedia.orgnbinno.com | Potential as a bio-based or less toxic protic solvent. |

While not a direct replacement for polar aprotic solvents due to its protic nature, this compound could be investigated as a green polar protic solvent, potentially with unique solvating properties due to its bulky hydrophobic group.

Co-solvent Properties in Chemical Transformations

The use of a co-solvent can dramatically alter the outcome of a chemical reaction by modifying the polarity of the medium, improving the solubility of reactants, and stabilizing transition states. Urea and its derivatives have been shown to act as effective co-solvents in various transformations.

This compound, with its amphiphilic structure, is a promising candidate for a co-solvent.

The polar urea head can interact with and dissolve polar reagents and salts.

The non-polar tert-amyl tail can enhance the solubility of non-polar organic substrates.

This dual nature could be particularly useful in reactions involving both organic and inorganic reactants, helping to create a more homogeneous reaction environment. For example, in nucleophilic substitution reactions, the addition of a urea-based co-solvent can increase the reactivity of nucleophiles. ethz.ch The ability of the urea moiety to engage in hydrogen bonding can also help to activate electrophiles or stabilize charged intermediates.

The specific application of this compound as a co-solvent would need to be empirically determined for each reaction type, but its structure suggests potential benefits in areas such as organocatalysis and reactions requiring the solubilization of diverse components.